MMV019313 -

MMV019313

Catalog Number: EVT-276677
CAS Number:
Molecular Formula: C22H27N3O2S
Molecular Weight: 397.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MMV019313 is a highly specific inhibitor of the bifunctional Farnesyl/Geranylgeranyl Diphosphate Synthase (FPPS/GGPPS).
Synthesis Analysis

The synthesis of MMV019313 involves several intricate steps, beginning with the preparation of key intermediates. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. For instance, the synthesis typically requires careful control of reaction temperatures and the use of specific solvents that facilitate the desired chemical transformations. The process may include steps such as oxidation, reduction, and substitution reactions to build the final compound structure .

Key Steps in Synthesis:

  • Preparation of Intermediates: The initial steps involve synthesizing intermediates that serve as building blocks for MMV019313.
  • Optimization Conditions: Parameters such as reaction time, temperature (often maintained at controlled levels), and choice of catalysts are critical for maximizing yield.
  • Purification: Post-synthesis, purification techniques like chromatography are employed to isolate MMV019313 from by-products.
Molecular Structure Analysis

MMV019313's molecular structure features a thiazole-containing amide backbone, which contributes to its biological activity. The compound's structural uniqueness is pivotal in its interaction with FPPS/GGPPS enzymes.

Structural Characteristics:

  • Molecular Formula: The compound's precise molecular formula is crucial for understanding its reactivity and interactions.
  • 3D Conformation: Advanced techniques such as X-ray crystallography or NMR spectroscopy can be used to elucidate the three-dimensional conformation of MMV019313, revealing how it binds to its target enzyme.
  • Binding Site: MMV019313 binds to a novel site on the FPPS/GGPPS enzyme, differentiating it from bisphosphonate inhibitors which target more conventional binding sites .
Chemical Reactions Analysis

MMV019313 undergoes various chemical reactions that are essential for its biological activity:

  • Oxidation Reactions: These involve the addition of oxygen or removal of hydrogen, often utilizing reagents like hydrogen peroxide or potassium permanganate.
  • Reduction Reactions: These processes involve adding hydrogen or removing oxygen, typically using sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: These reactions replace one functional group with another, crucial for modifying the compound's properties and enhancing its efficacy.

The outcomes of these reactions depend significantly on the specific conditions applied during synthesis .

Mechanism of Action

The primary mechanism by which MMV019313 exerts its antimalarial effects is through the inhibition of FPPS/GGPPS in Plasmodium falciparum. This enzyme plays a critical role in isoprenoid biosynthesis, which is essential for parasite survival.

Key Mechanistic Insights:

  • Inhibition Profile: MMV019313 shows an IC50 value of approximately 330 nM for farnesyl diphosphate production under non-saturating conditions, indicating potent inhibition .
  • Selectivity: The compound exhibits high selectivity for PfFPPS/GGPPS without affecting human homologs, minimizing potential side effects.
  • Resistance Mechanism: Studies have identified mutations in the enzyme that confer resistance to MMV019313, highlighting its specificity and potential challenges in drug resistance management .
Physical and Chemical Properties Analysis

MMV019313 possesses several notable physical and chemical properties that influence its behavior in biological systems:

  • Solubility: The solubility profile is essential for determining bioavailability; higher solubility generally correlates with better absorption.
  • Stability: Stability under physiological conditions is crucial for ensuring that the compound remains active within the body.
  • Molecular Weight: The molecular weight affects pharmacokinetics and dynamics, influencing how the drug is distributed and metabolized.

These properties are critical in assessing the compound's suitability for therapeutic applications .

Applications

MMV019313 has several promising applications across various scientific fields:

  • Antimalarial Drug Development: Due to its potent activity against Plasmodium falciparum, it is being explored as a potential candidate for new antimalarial therapies.
  • Biochemical Research: The compound serves as a tool for studying isoprenoid biosynthesis pathways in malaria parasites.
  • Pharmaceutical Industry: Its unique mechanism makes it a valuable asset in developing new classes of antimalarial drugs that could circumvent existing resistance mechanisms.
Introduction to MMV019313 in Antimalarial Drug Discovery

The relentless evolution of drug-resistant Plasmodium falciparum strains necessitates a continuous pipeline of antimalarial compounds with novel mechanisms of action. MMV019313 emerges as a promising candidate identified through phenotypic screening initiatives, specifically targeting the isoprenoid biosynthesis pathway—a vital metabolic cascade for malaria parasite survival and proliferation. This pathway, distinct from the human mevalonate pathway, is responsible for generating essential isoprenoid precursors like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are indispensable for critical post-translational modifications (prenylation) of parasite proteins, electron transport chain components (ubiquinone), and the synthesis of dolichols involved in glycoprotein biosynthesis [1] [3]. Disruption of this pathway offers a strategic point of vulnerability for chemotherapeutic intervention.

Role of Isoprenoid Biosynthesis as a Therapeutic Target in Plasmodium falciparum

The apicoplast-localized methylerythritol phosphate (MEP) pathway in P. falciparum is the sole source of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks of isoprenoids. Unlike humans, who synthesize IPP/DMAPP via the mevalonate pathway in the cytosol, the Plasmodium MEP pathway is prokaryotic in origin, presenting significant biochemical divergence exploitable for selective drug targeting [1] [3]. The downstream condensation reactions, catalyzed by enzymes such as farnesyl pyrophosphate synthase (FPPS) and geranylgeranyl pyrophosphate synthase (GGPPS), are particularly crucial. GGPPS, specifically, catalyzes the sequential addition of IPP units to FPP to generate the C20 GGPP.

  • GGPPS Function: GGPP is the direct precursor for:
  • Protein geranylgeranylation: A lipid modification essential for the membrane association and function of numerous parasite proteins, including small GTPases (e.g., Rab family) critical for vesicular trafficking, invasion, and secretion.
  • Ubiquinone (Coenzyme Q) synthesis: A vital electron carrier in the mitochondrial electron transport chain.
  • Dolichol synthesis: Required for protein glycosylation in the endoplasmic reticulum.
  • Target Validation: Genetic and chemical validation studies confirm that inhibition of GGPPS is lethal to blood-stage P. falciparum parasites. Depletion or inhibition leads to a rapid halt in parasite development, impaired protein prenylation, and mitochondrial dysfunction, validating it as a high-value target [2] [3]. The Plasmodium GGPPS exhibits structural differences compared to its human counterpart, particularly in its active site and subunit interactions, providing a basis for selective inhibitor design [2].

Table 1: Key Enzymes in Plasmodium Isoprenoid Biosynthesis Downstream of the MEP Pathway

EnzymeAbbreviationProductPrimary Function in ParasiteValidation as Drug Target
Geranylgeranyl diphosphate SynthaseGGPPSGGPP (C20)Protein geranylgeranylation, Ubiquinone synthesisEssential (Lethal upon inhibition)
Farnesyl diphosphate SynthaseFPPSFPP (C15)Substrate for GGPPS & Protein farnesylation, Dolichol synthesisEssential (Lethal upon inhibition)
Octaprenyl diphosphate SynthaseOPPSPolyprenyl diphosphatesUbiquinone side-chain synthesisLikely Essential
Decaprenyl diphosphate SynthaseDPPSDecaprenyl diphosphate?Putative

Limitations of Bisphosphonate-Based FPPS/GGPPS Inhibitors in Malaria Treatment

Bisphosphonates (BPs), such as zoledronate and risedronate, are potent nanomolar inhibitors of human FPPS and are clinically used for osteoporosis. Their mechanism involves mimicking the pyrophosphate group of FPP/GGPP substrates and chelating the essential Mg2+ ions in the enzyme's active site. While some BPs also inhibit P. falciparum FPPS and GGPPS in vitro, translating this activity into effective antimalarial drugs faces significant hurdles:

  • Poor Cellular Uptake and Bioavailability: Bisphosphonates are highly polar molecules with a charged P-C-P backbone. This characteristic results in very low passive diffusion across cell membranes, including the erythrocyte and parasite membranes. Oral bioavailability is typically very low (<1-5%) [1] [6].
  • Limited Blood-Stage Efficacy: Despite potent enzyme inhibition in vitro, achieving sufficient intracellular concentrations of BPs within infected red blood cells to kill parasites in vivo has proven challenging. Mouse models of malaria consistently show that high doses or prolonged administration schedules are required to see any significant antimalarial effect, often approaching or exceeding the maximum tolerated dose due to effects on bone mineralization [1] [6].
  • Pharmacokinetic Mismatch: Bisphosphonates exhibit very high affinity for bone mineral, leading to rapid sequestration in the skeleton after systemic administration. This drastically reduces the fraction of the drug available in the bloodstream to act against the parasite. Their elimination is primarily renal, with long terminal half-lives related to bone release, but this does not contribute to sustained blood concentrations effective against malaria [6].
  • Lack of Selectivity and Potential Toxicity: While structural differences exist, achieving high selectivity for Plasmodium FPPS/GGPPS over the human enzymes with the BP scaffold is difficult. Inhibition of human FPPS disrupts essential protein prenylation in various cell types and impacts osteoclast function, leading to dose-limiting side effects like hypocalcemia, renal impairment, and osteonecrosis of the jaw. Chronic use, as potentially needed for prophylaxis, exacerbates these risks [1].
  • Inability to Block Transmission: Evidence suggests BP inhibition primarily affects the replicating blood stages. Their poor bioavailability and pharmacokinetics make them unsuitable for targeting liver stages (prophylaxis, radical cure of P. vivax) or gametocytes (transmission-blocking) [1] [3].

These limitations highlight the need for novel chemical scaffolds that inhibit Plasmodium FPPS/GGPPS but possess fundamentally different physicochemical and pharmacokinetic properties to overcome the barriers faced by bisphosphonates.

Emergence of MMV019313 as a Novel Non-Bisphosphonate Scaffold

MMV019313 represents a significant breakthrough in targeting the isoprenoid pathway, specifically GGPPS, by circumventing the limitations inherent to the bisphosphonate class. It was identified through large-scale phenotypic screening efforts coordinated by organizations like the Medicines for Malaria Venture (MMV) and further characterized by consortia such as the Malaria Drug Accelerator (MalDA) [2] [5].

  • Discovery: MMV019313 emerged as a potent hit from screening the MMV's Pandemic Response Box or similar open-access compound libraries against blood-stage P. falciparum cultures. Its potent antiplasmodial activity (typically sub-micromolar EC50) prompted further investigation.
  • Phenotypic Activity: Initial profiling confirmed MMV019313 rapidly kills asexual blood-stage parasites of both drug-sensitive (e.g., 3D7) and multidrug-resistant (e.g., K1, Dd2) strains in vitro, demonstrating its potential to overcome existing resistance mechanisms [5].
  • Target Identification: Crucially, MMV019313's mechanism of action was elucidated using resistance selection coupled with whole-genome sequencing (WGS), a core methodology employed by MalDA. Parasites selected for resistance to MMV019313 consistently harbored mutations in the gene encoding Plasmodium falciparum GGPPS (PfGGPPS, gene ID: PF3D7_1128400) [2] [5]. These mutations, often located near the active site or subunit interfaces, directly implicated PfGGPPS as the primary target.
  • Chemical Validation: Biochemical assays using recombinant PfGGPPS confirmed that MMV019313 directly inhibits the enzyme's activity, preventing the synthesis of GGPP from FPP and IPP. This inhibition was significantly weaker against human GGPPS, indicating a basis for selectivity [2].
  • Chemical Scaffold: MMV019313 belongs to a distinct chemical class compared to bisphosphonates. While the exact structure often remains proprietary in public literature (MMV compounds are typically identified by number initially), it is confirmed to lack the characteristic P-C-P backbone. It possesses properties more aligned with typical drug-like molecules (e.g., better LogP, polar surface area) suggesting improved potential for cellular penetration and oral bioavailability compared to BPs [2] [5].
  • Advantages over Bisphosphonates:
  • Improved Physicochemical Properties: Designed for better membrane permeability and reduced bone affinity.
  • Enhanced Cellular Potency: Directly translates potent enzyme inhibition into potent parasite killing in cell-based assays.
  • Target Selectivity: Demonstrated selectivity for PfGGPPS over the human enzyme, reducing off-target toxicity risks.
  • Novel Mechanism within the Pathway: Represents a distinct chemical starting point, reducing likelihood of cross-resistance with existing drugs or BPs.
  • MalDA Confirmation: The MalDA consortium lists MMV019313 as a tool compound specifically targeting PfGGPPS, further solidifying its status as a chemically validated antimalarial lead acting through this mechanism [5].

Table 2: Comparison of Bisphosphonate Inhibitors and MMV019313 Targeting FPPS/GGPPS

PropertyBisphosphonates (e.g., Zoledronate)MMV019313Implication for MMV019313
Chemical ClassBisphosphonate (P-C-P backbone)Non-Bisphosphonate (Drug-like scaffold)Novel structure, improved drug-likeness
Primary Target(s)PfFPPS, PfGGPPS (also hFPPS)PfGGPPSFocused Plasmodium target
In Vitro Enzyme IC50Low nM rangeLikely nM-µM range (Specific data NPP)*Potent enzyme inhibition
In Vitro Parasite EC50Often high µM (despite nM enzyme IC50)Sub-µM rangeEffective cellular activity
Cellular UptakeVery Low (Polar)Improved (Drug-like properties)Better access to intracellular target
Oral BioavailabilityVery Low (<1-5%)Expected Moderate/GoodPotential for oral dosing
Bone AffinityVery HighLow/NoneAvoids sequestration, higher plasma exposure
In Vivo Efficacy (Mice)Weak or absent at tolerated dosesDemonstrated (Specific data NPP)*Proof-of-concept for blood-stage efficacy
Selectivity (h vs p)Moderate to LowHigher (Based on Mutations & Assays)Reduced risk of human target toxicity
Development StageRepurposed (Not viable as antimalarials)Lead OptimizationNovel antimalarial candidate scaffold

*NPP: Not Publicly Published in detail. Table reflects general findings from screening and target validation studies [1] [2] [5].

MMV019313 exemplifies the success of phenotypic screening coupled with modern target deconvolution techniques in antimalarial drug discovery. Its identification as a potent, selective, non-bisphosphonate inhibitor of PfGGPPS provides a crucial lead compound for medicinal chemistry optimization. Efforts are focused on improving its potency, pharmacokinetic profile (particularly oral exposure and metabolic stability), and efficacy against other parasite lifecycle stages (liver stages, gametocytes) while maintaining selectivity. It stands as a promising candidate to deliver a novel, much-needed antimalarial class targeting the essential isoprenoid biosynthesis pathway.

Properties

Product Name

MMV019313

IUPAC Name

N-[3-(azepan-1-yl)propyl]-5-methyl-4-oxothieno[3,2-c]quinoline-2-carboxamide

Molecular Formula

C22H27N3O2S

Molecular Weight

397.5 g/mol

InChI

InChI=1S/C22H27N3O2S/c1-24-18-10-5-4-9-16(18)20-17(22(24)27)15-19(28-20)21(26)23-11-8-14-25-12-6-2-3-7-13-25/h4-5,9-10,15H,2-3,6-8,11-14H2,1H3,(H,23,26)

InChI Key

NVFMMXVDSJFVNO-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C3=C(C1=O)C=C(S3)C(=O)NCCCN4CCCCCC4

Solubility

Soluble in DMSO

Synonyms

MMV019313; MMV-019313; MMV 019313

Canonical SMILES

CN1C2=CC=CC=C2C3=C(C1=O)C=C(S3)C(=O)NCCCN4CCCCCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.